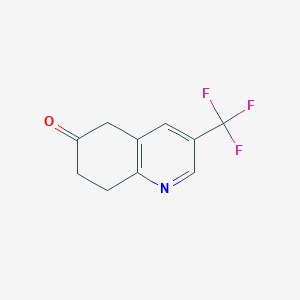
3-(Trifluoromethyl)-7,8-dihydroquinolin-6(5H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Trifluoromethyl)-7,8-dihydroquinolin-6(5H)-one is a compound that features a trifluoromethyl group attached to a quinolinone structure The trifluoromethyl group is known for its significant electronegativity and its ability to enhance the chemical and metabolic stability of compounds
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process can be achieved using photoredox catalysis, where visible light drives the reaction in the presence of a photocatalyst such as Ir(dF(CF3)ppy)2(dtbbpy) .
Industrial Production Methods
Industrial production of this compound may involve large-scale photoredox catalysis or other efficient trifluoromethylation techniques. The choice of method depends on factors such as cost, yield, and scalability. The use of continuous flow reactors can enhance the efficiency and safety of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Trifluoromethyl)-7,8-dihydroquinolin-6(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolinone derivatives.
Reduction: Reduction reactions can yield dihydroquinoline derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like organolithium compounds and Grignard reagents can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolinone derivatives, while reduction can produce dihydroquinoline derivatives.
Applications De Recherche Scientifique
3-(Trifluoromethyl)-7,8-dihydroquinolin-6(5H)-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound’s stability and unique properties make it useful in biological studies, particularly in the development of fluorinated biomolecules.
Medicine: Its potential as a pharmaceutical intermediate is being explored, especially in the design of drugs with enhanced metabolic stability.
Mécanisme D'action
The mechanism of action of 3-(Trifluoromethyl)-7,8-dihydroquinolin-6(5H)-one involves its interaction with molecular targets through its trifluoromethyl group. This group can enhance the compound’s binding affinity to specific enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Trifluoromethyl ketones: These compounds share the trifluoromethyl group and are valuable synthetic targets in medicinal chemistry.
α-(Trifluoromethyl)styrenes: These derivatives are versatile intermediates for the preparation of more complex fluorinated compounds.
Uniqueness
3-(Trifluoromethyl)-7,8-dihydroquinolin-6(5H)-one is unique due to its quinolinone structure combined with the trifluoromethyl group. This combination imparts specific electronic and steric properties that are not found in other trifluoromethylated compounds. Its stability and reactivity make it a valuable compound in various scientific and industrial applications.
Propriétés
Numéro CAS |
944902-09-4 |
|---|---|
Formule moléculaire |
C10H8F3NO |
Poids moléculaire |
215.17 g/mol |
Nom IUPAC |
3-(trifluoromethyl)-7,8-dihydro-5H-quinolin-6-one |
InChI |
InChI=1S/C10H8F3NO/c11-10(12,13)7-3-6-4-8(15)1-2-9(6)14-5-7/h3,5H,1-2,4H2 |
Clé InChI |
RONGMKUOTQDOJT-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=C(CC1=O)C=C(C=N2)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















